1-(2,3-Difluorophenyl)ethanol
Overview
Description
“1-(2,3-Difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1228690-56-9 . It has a molecular weight of 158.15 and is typically in liquid form .
Synthesis Analysis
The synthesis of “1-(2,3-Difluorophenyl)ethanol” can be achieved through the use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes . These enzymes are used in the highly enantiospecific reduction of prochiral ketones . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Difluorophenyl)ethanol” is represented by the InChI code: 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,3-Difluorophenyl)ethanol” are primarily reduction reactions . The use of engineered ketoreductases (KREDS) in the highly enantiospecific reduction of prochiral ketones is reviewed . The homochiral alcohol products are key intermediates in, for example, pharmaceuticals synthesis .
Physical And Chemical Properties Analysis
“1-(2,3-Difluorophenyl)ethanol” is a liquid with a molecular weight of 158.15 . Its InChI code is 1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 .
Scientific Research Applications
Development of an Enzymatic Process for Chiral Alcohols : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a variant of 1-(2,3-Difluorophenyl)ethanol, is used as a chiral intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process using ketoreductase was developed for its preparation, showcasing its application in pharmaceutical synthesis (Guo et al., 2017).
Oxidation Kinetics in Lignin Model Compounds : 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, was studied for its oxidation kinetics by chlorine dioxide, suggesting its role in understanding lignin oxidation in bleaching processes (Nie et al., 2014).
Neuronal Membrane Research : The effects of ethanol on neuronal membranes were studied using related compounds, highlighting the potential of these compounds in understanding the impact of substances like ethanol on brain cells (Bae et al., 2005).
Efficient Synthesis for Pharmaceutical Intermediates : Research on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, another variant, shows its significance as a key intermediate in pharmaceutical synthesis, especially for adrenoceptor receptor agonists (Ni et al., 2012).
Biocatalysis in Asthma Symptom Relief : The compound (S)-1-(2-chlorophenyl)ethanol, structurally similar to 1-(2,3-Difluorophenyl)ethanol, is used as an intermediate for L-cloprenaline, a compound for relieving asthma symptoms. Its biocatalytic synthesis via submerged culture of Alternaria alternata isolates has been studied (Kurbanoğlu et al., 2009).
properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703325 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorophenyl)ethanol | |
CAS RN |
1228690-56-9 | |
Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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